methyl 5-amino-2-methanesulfonylbenzoate
Description
Methyl 5-amino-2-methanesulfonylbenzoate is a specialized organic compound characterized by a benzene (B151609) ring substituted with a methyl ester, an amino group, and a methanesulfonyl group. Its molecular structure presents a unique combination of electron-donating and electron-withdrawing moieties, which imparts a versatile chemical reactivity. This duality makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
The compound's properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 237.26 g/mol |
| Appearance | Crystalline solid |
| Key Functional Groups | Amino (-NH₂), Methanesulfonyl (-SO₂CH₃), Methyl Ester (-COOCH₃) |
Table 1: Physicochemical Properties of this compound. Data sourced from vulcanchem.com.
Properties
CAS No. |
1783619-42-0 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Amino 2 Methanesulfonylbenzoate
Retrosynthetic Analysis of Methyl 5-Amino-2-methanesulfonylbenzoate
A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by disconnecting the target molecule into simpler, more readily available starting materials. The analysis involves three key disconnections corresponding to the main functional groups.
C-N Bond Disconnection: The primary amino group is the most sensitive and is often best installed in the final step. A Functional Group Interconversion (FGI) reveals that the amino group can be derived from the reduction of a nitro group. This disconnection leads to the precursor, methyl 5-nitro-2-methanesulfonylbenzoate . This strategy is common as the electron-withdrawing nitro group is a powerful meta-director, which aids in the correct placement of other substituents, and its reduction to an amine is typically a high-yielding transformation. youtube.comyoutube.com
C-O Bond Disconnection (Ester): The methyl ester can be disconnected through the ester linkage, suggesting a Fischer esterification reaction. chegg.combyjus.com This points to 5-nitro-2-methanesulfonylbenzoic acid as the next key intermediate. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
C-S Bond Disconnection: The methanesulfonyl group can be disconnected from the aromatic ring. This suggests a Friedel-Crafts sulfonylation of a suitable benzoic acid derivative. rsc.orgyoutube.com Alternatively, the synthetic sequence could start with a molecule already containing a sulfur-based group that is later oxidized.
Based on this analysis, a plausible forward synthesis starts with a substituted toluene (B28343) or benzoic acid, proceeds through sulfonation, nitration, and esterification, and concludes with the reduction of the nitro group to yield the final product. The order of nitration and sulfonation steps is critical to ensure the correct regiochemistry of the final product.
Classical and Modern Approaches to the Benzoate (B1203000) Core Formation
The formation of the substituted benzoate core of this compound relies on a sequence of well-established chemical transformations.
The conversion of the carboxylic acid intermediate, 5-amino-2-methanesulfonylbenzoic acid (or its nitro precursor), to the corresponding methyl ester is most commonly achieved via Fischer-Speier esterification. chegg.combyjus.com This acid-catalyzed condensation reaction is a classic and reliable method for ester synthesis.
The reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the methanol nucleophile. byjus.com The reaction is an equilibrium process. To drive the equilibrium towards the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol or by removing the water formed during the reaction. byjus.commasterorganicchemistry.com
A typical procedure involves refluxing the carboxylic acid and a 10-fold or greater excess of absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid for several hours. chegg.comlibretexts.org After cooling, the reaction mixture is neutralized with a weak base, such as sodium carbonate solution, which causes the ester to precipitate. libretexts.org
| Reaction | Reactants | Catalyst | Conditions | Key Features |
| Fischer Esterification | Carboxylic acid, Methanol | H₂SO₄ (conc.) | Reflux, 60-75 min | Reversible; driven by excess alcohol. masterorganicchemistry.comlibretexts.org |
| Thionyl Chloride Method | Carboxylic acid, Thionyl chloride, then Methanol | None | Room temp, then 323 K | Converts acid to acyl chloride first. nih.gov |
The most prevalent and practical strategy for introducing the amino group at the C5 position is the reduction of a precursor nitro group. beilstein-journals.org The synthesis, therefore, targets an intermediate such as methyl 5-nitro-2-methanesulfonylbenzoate. The nitration of methyl 2-methanesulfonylbenzoate is an effective route, as both the methanesulfonyl group (-SO₂Me) and the methyl ester group (-CO₂Me) are meta-directing, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position. truman.edumasterorganicchemistry.com The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at controlled, low temperatures (e.g., 0-15°C) to prevent over-nitration and side reactions. orgsyn.org
Once the nitro-substituted intermediate is formed, the nitro group is reduced to a primary amine. This transformation can be accomplished using several methods, with catalytic hydrogenation being a preferred green option. numberanalytics.comresearchgate.net
Catalytic Hydrogenation: This is a clean and efficient method. The reaction is carried out under a hydrogen atmosphere (H₂) using a metal catalyst. Palladium on carbon (Pd/C) is a common choice due to its high activity. commonorganicchemistry.com Raney Nickel is another effective catalyst, particularly useful if the substrate contains halides that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com
Metal/Acid Reduction: Historically, reductions were performed using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). rsc.org While effective, these methods generate large amounts of metallic waste.
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265), in the presence of a catalyst like Pd/C. It avoids the need for high-pressure hydrogen gas, making it safer for laboratory-scale synthesis.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ / Pd/C or Raney Ni | Ethanol, Methanol | High yield, clean byproducts (H₂O). numberanalytics.comcommonorganicchemistry.com | Requires specialized H₂ gas equipment; potential for side reactions. commonorganicchemistry.com |
| Metal/Acid Reduction | Fe, Sn, or Zn / HCl | Water, Ethanol | Inexpensive reagents. rsc.org | Generates significant metal waste. rsc.org |
| Transfer Hydrogenation | Hydrazine, Ammonium formate / Pd/C | Methanol | Avoids use of H₂ gas. | Hydrazine is toxic. |
| Metal-Free Reduction | Trichlorosilane (HSiCl₃) | Acetonitrile | Metal-free, fast reaction times. beilstein-journals.org | HSiCl₃ is corrosive and moisture-sensitive. |
Introducing the methanesulfonyl group onto the aromatic ring is a critical step that can be achieved through several synthetic routes.
One direct method is Friedel-Crafts sulfonylation . This involves reacting the aromatic substrate with methanesulfonyl chloride (CH₃SO₂Cl) or methanesulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com However, traditional Friedel-Crafts reactions can suffer from catalyst deactivation and the generation of hazardous waste. More modern approaches utilize solid acid catalysts like zeolites (e.g., zeolite beta) or metal-exchanged clays (B1170129) (e.g., Fe³⁺-montmorillonite), which offer advantages such as reusability and improved regioselectivity, making the process more environmentally friendly. rsc.org
An alternative pathway involves the oxidation of a corresponding sulfide (B99878) (thioether) . This two-step approach begins with the introduction of a methylthio (-SMe) group, which is then oxidized to the sulfone (-SO₂Me). The oxidation is a robust transformation, typically accomplished using strong oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation proceeds via a sulfoxide (B87167) intermediate. numberanalytics.com
A synthetic route described in a patent starts with methyl salicylate, which is first etherified. mdpi.com This is followed by chlorosulfonation using chlorosulfonic acid and subsequent reactions to form the sulfonamide, which is not directly on the pathway to a methanesulfonyl group but illustrates the introduction of sulfur onto a similar ring system. mdpi.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to various stages of the synthesis of this compound.
A key aspect of green chemistry is the replacement of hazardous solvents with safer, more environmentally benign alternatives. nih.gov Traditional organic syntheses often employ chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like N,N-dimethylformamide (DMF), which pose health and environmental risks.
Solvent Replacement: For the synthetic steps described, greener solvents can be substituted. For instance, ethyl acetate, a moderately polar solvent with lower toxicity, can often replace dichloromethane in extractions and chromatography. rsc.org Alcohols like ethanol, which can be derived from renewable feedstocks (bio-ethanol), are excellent solvents for reactions like the reduction of nitro groups. beilstein-journals.org Water itself is the ultimate green solvent, and techniques using surfactants to create nanomicelles can facilitate organic reactions, such as nitro group reductions, in aqueous media. organic-chemistry.org
Catalyst Choice: The transition from homogeneous Lewis acids like AlCl₃ in Friedel-Crafts reactions to heterogeneous, recyclable solid acid catalysts like zeolites significantly reduces waste and improves process efficiency. rsc.orgrsc.org Similarly, in the hydrogenation step, using a recoverable and reusable catalyst like Pd/C aligns with green chemistry principles. researchgate.net
Reagent Selection: Exploring metal-free reduction methods, for example, using trichlorosilane, can circumvent the need for heavy metal catalysts, although the reactivity and handling of the reagent itself must be considered. beilstein-journals.org The use of catalytic hydrogenation with H₂ is highly atom-economical, as the only byproduct is water. commonorganicchemistry.com
Catalytic Systems for Enhanced Reaction Efficiency
The synthesis of this compound is significantly enhanced by the use of specific catalytic systems. A prominent and effective method involves a copper-catalyzed nucleophilic aromatic substitution. vulcanchem.com This strategy employs a catalyst to facilitate the reaction between a starting material, such as an aminobenzoate derivative, and a sulfonylating agent.
A representative and well-documented protocol utilizes cuprous bromide (CuBr) as the catalyst. vulcanchem.com In this process, 5-amino-2-chlorobenzoic acid methyl ester reacts with sodium methanesulfinate (B1228633) in the presence of a catalytic amount of cuprous bromide. vulcanchem.com The copper catalyst is crucial for activating the substrates and enabling the substitution of the chloro group with the methanesulfonyl group, a transformation that is otherwise challenging. vulcanchem.com The reaction proceeds via a proposed copper-catalyzed radical mechanism, which enhances the rate and efficiency of the nucleophilic substitution. vulcanchem.com
Optimization of Synthetic Pathways for Yield and Purity
Achieving optimal yield and purity is a primary objective in the synthesis of this compound. This is accomplished through meticulous screening of reaction conditions and the implementation of effective isolation and purification techniques.
Reaction Condition Screening
The efficiency of the copper-catalyzed synthesis is highly dependent on several key parameters. Systematic screening has identified optimal conditions to maximize the reaction rate and ensure the complete conversion of starting materials. vulcanchem.com
Key optimized parameters include:
Temperature: The reaction is typically heated to maintain a balance between a high reaction rate and the prevention of side reactions. The optimal temperature range has been identified as 55–60°C. vulcanchem.com
Catalyst Loading: The concentration of the cuprous bromide catalyst is critical. A loading of 5–7 mol% is considered optimal for enhancing the turnover frequency without incurring unnecessary cost or complicating purification. vulcanchem.com
Reaction Time: Sufficient time is required to drive the reaction to completion. Studies indicate that a reaction time of 10 to 14 hours is ideal. vulcanchem.com
Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and facilitating the reaction. Tetrahydrofuran (THF) has been identified as a suitable solvent for this synthetic pathway. vulcanchem.com
The following table summarizes the optimized parameters for the synthesis based on available research findings. vulcanchem.com
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Temperature | 55–60°C | Maximizes the rate of nucleophilic aromatic substitution while minimizing degradation. |
| Catalyst Loading (CuBr) | 5–7 mol% | Enhances catalytic turnover and reaction efficiency. |
| Reaction Time | 10–14 hours | Ensures the reaction proceeds to completion for maximum yield. |
| Solvent | Tetrahydrofuran (THF) | Improves the solubility of reactants and facilitates the catalytic cycle. |
Isolation and Purification Techniques
A multi-step process is employed to isolate and purify this compound from the reaction mixture, ensuring a high-purity final product. vulcanchem.com
The purification protocol involves the following key stages:
Decolorization: Following the reaction, the mixture is treated with activated carbon. The high surface area of the carbon effectively adsorbs colored impurities and residual catalyst particles. vulcanchem.com
Filtration: The mixture is then filtered to remove the activated carbon and any other solid precipitates, resulting in a clarified filtrate. vulcanchem.com
Concentration: The filtrate is concentrated under reduced pressure. This step removes the high-volatility solvent (THF), leaving behind the crude product. vulcanchem.com
Recrystallization: The final and most critical purification step is recrystallization. The crude product is dissolved in a suitable solvent system, typically an ethanol/water mixture (e.g., in a 4:1 volume ratio), and allowed to cool slowly. This process yields the pure crystalline product, as impurities remain dissolved in the solvent. This method has been shown to produce this compound with a purity of 85%. vulcanchem.com
Methyl 5 Amino 2 Methanesulfonylbenzoate As a Versatile Synthetic Intermediate
Transformation of the Amino Functionality
The amino group in methyl 5-amino-2-methanesulfonylbenzoate is a primary site for a variety of chemical reactions, enabling the introduction of diverse functional groups and the formation of new molecular scaffolds.
The primary amino group of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the amine with an acyl chloride, acid anhydride (B1165640), or a sulfonyl chloride in the presence of a base to neutralize the hydrogen halide byproduct. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules with specific biological or physical properties.
For instance, the reaction with acetyl chloride would yield methyl 5-acetamido-2-methanesulfonylbenzoate, while reaction with a benzenesulfonyl chloride would produce the corresponding sulfonamide. The resulting N-acylated and N-sulfonylated derivatives often exhibit different chemical and physical properties compared to the parent amine, including altered reactivity and solubility.
Table 1: Examples of Amidation and Sulfonamidation Reactions
| Reactant | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Acetyl Chloride | Methyl 5-acetamido-2-methanesulfonylbenzoate | Pyridine, 0 °C to room temperature |
| This compound | Benzenesulfonyl Chloride | Methyl 5-(phenylsulfonamido)-2-methanesulfonylbenzoate | Aqueous NaOH, room temperature |
The amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgnumberanalytics.com This reaction converts the amino group into a diazonium salt, which is a highly versatile intermediate.
These diazonium salts can then participate in a variety of coupling reactions. For example, in Sandmeyer reactions, the diazonium group can be replaced by a range of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), typically in the presence of a copper(I) salt catalyst. researchgate.net This allows for the introduction of a wide array of functional groups onto the aromatic ring, which would be difficult to achieve through direct substitution methods. A related transformation, the Schiemann reaction, allows for the introduction of fluorine using fluoroboric acid.
Table 2: Representative Diazotization and Coupling Reactions
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. NaNO₂, HCl, 0-5 °C 2. CuCl | Methyl 5-chloro-2-methanesulfonylbenzoate | Sandmeyer Reaction |
| This compound | 1. NaNO₂, HBr, 0-5 °C 2. CuBr | Methyl 5-bromo-2-methanesulfonylbenzoate | Sandmeyer Reaction |
| This compound | 1. NaNO₂, H₂SO₄, 0-5 °C 2. CuCN | Methyl 5-cyano-2-methanesulfonylbenzoate | Sandmeyer Reaction |
| This compound | 1. NaNO₂, HBF₄, 0-5 °C 2. Heat | Methyl 5-fluoro-2-methanesulfonylbenzoate | Schiemann Reaction |
The conversion of the amino group to a diazonium salt, as described above, is a critical step in preparing the molecule for nucleophilic aromatic substitution (SNAr). The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as dinitrogen gas (N₂) drives the substitution reaction forward.
The presence of the strongly electron-withdrawing methanesulfonyl group at the ortho position to the diazonium group further activates the aromatic ring towards nucleophilic attack. This electronic effect stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed during the substitution process, thus facilitating the reaction. This strategy allows for the synthesis of a variety of derivatives by introducing nucleophiles such as alkoxides, thiolates, and amines at the 5-position of the benzene (B151609) ring.
Modifications at the Ester Group
The methyl ester functionality of this compound provides another handle for synthetic modifications, allowing for the alteration of the carboxylic acid derivative portion of the molecule.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-methanesulfonylbenzoic acid, under either acidic or basic conditions. uni.lu Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, is a common method. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, can also be employed.
The resulting carboxylic acid is a valuable intermediate in its own right, as the carboxylic acid functionality can be further modified, for example, through the formation of amides with various amines via coupling reagents or conversion to an acyl chloride.
Table 3: Hydrolysis of this compound
| Starting Material | Reagents | Product | Reaction Conditions |
|---|---|---|---|
| This compound | 1. NaOH (aq) 2. HCl (aq) | 5-Amino-2-methanesulfonylbenzoic acid | Reflux, then acidification |
| This compound | H₂SO₄ (aq) | 5-Amino-2-methanesulfonylbenzoic acid | Reflux |
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with an excess of ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of ethyl 5-amino-2-methanesulfonylbenzoate.
This transformation is useful for modifying the properties of the molecule, such as its solubility, volatility, or reactivity in subsequent synthetic steps. The choice of alcohol determines the nature of the resulting ester.
Table 4: Representative Transesterification Reaction
| Starting Material | Reagent | Product | Catalyst |
|---|---|---|---|
| This compound | Ethanol | Ethyl 5-amino-2-methanesulfonylbenzoate | H₂SO₄ (catalytic) |
| This compound | Benzyl Alcohol | Benzyl 5-amino-2-methanesulfonylbenzoate | NaOBn (catalytic) |
Amidation of the Ester Moiety
The methyl ester group of this compound can be readily converted into an amide through reaction with a primary or secondary amine. This transformation, known as amidation, is a fundamental reaction in organic synthesis for the formation of a stable amide bond. The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.
To facilitate this reaction, which can be slow at room temperature, it is often necessary to heat the reaction mixture or employ a catalyst. Lewis acids are commonly used to activate the ester group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. nih.gov For instance, reagents like B(OCH₂CF₃)₃ have been shown to be effective catalysts for the direct amidation of amino acids. nih.gov While direct amidation of this compound is not extensively documented, the principles of ester amidation are well-established.
The general reaction conditions for the amidation of a methyl ester are summarized in the table below.
| Catalyst/Reagent | Amine | Solvent | Conditions | Outcome |
| None | Primary or Secondary Amine | Neat or high-boiling solvent | High temperature | Amide formation |
| Lewis Acid (e.g., B(OCH₂CF₃)₃) | Primary or Secondary Amine | Anhydrous, non-protic solvent (e.g., TAME) | Moderate temperature with azeotropic water removal | Catalytic amide formation |
| Stoichiometric Boron Reagents | Primary or Secondary Amine | Ethereal or chlorinated solvents | Room temperature to moderate heat | High yield of amide |
This table presents generalized conditions for ester amidation and may require optimization for this compound.
Diversification via the Methanesulfonyl Group
The methanesulfonyl group (-SO₂CH₃) is a robust and versatile functional group that significantly influences the reactivity of the aromatic ring and can itself be a site for further chemical modification.
Aryl sulfones, such as this compound, have emerged as versatile building blocks in organic synthesis. researchgate.net The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the sulfone.
More significantly, the carbon-sulfur bond of the aryl sulfone can be cleaved under certain conditions, allowing the sulfonyl group to act as a leaving group in cross-coupling reactions. While less reactive than typical aryl halides, the reactivity of the sulfonyl group can be tuned. researchgate.net The introduction of electron-withdrawing groups onto the aryl ring of the sulfone facilitates the palladium-catalyzed activation of the C–SO₂ bond. acs.org This reactivity opens up avenues for constructing complex molecular architectures through the formation of new carbon-carbon bonds. researchgate.net
Coupling Reactions for Complex Molecular Architectures
The functional groups present on this compound make it an excellent candidate for various coupling reactions, enabling the construction of intricate molecular frameworks.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki-Miyaura Coupling: Aryl sulfones can act as electrophilic partners in the Suzuki-Miyaura cross-coupling reaction. nih.govchemrxiv.orgchemrxiv.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or sulfonate. In the case of this compound, the methanesulfonyl group can serve as the leaving group, coupling with a variety of aryl or vinyl boronic acids or their esters. This strategy provides a direct route to biaryl compounds. Research has shown that aryl sulfones exhibit an intermediate reactivity between aryl (pseudo)halides and nitroarenes, which can allow for sequential cross-coupling reactions. nih.govchemrxiv.org The turnover-limiting step in this process is believed to be the oxidative addition of the palladium catalyst into the carbon-sulfur bond of the sulfone. nih.govchemrxiv.org
| Catalyst System | Base | Solvent | Temperature | Outcome |
| Pd(acac)₂ / RuPhos | K₃PO₄ | Dioxane/DMSO | 130 °C | Coupling of aryl sulfones with arylboronic acids |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 °C | Coupling of fluorinated aryl sulfones |
This table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl sulfones. acs.orgchemrxiv.org
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org While the sulfonyl group itself is not a typical leaving group for the Heck reaction, related aryl sulfonates such as tosylates and mesylates are effective electrophiles, particularly in nickel-catalyzed Heck reactions. rsc.org For this compound to participate in a Heck reaction via its sulfonyl side, it would likely require transformation into a more reactive derivative, or the use of specialized catalytic systems that can activate the C-S bond. Alternatively, the aromatic ring could be halogenated to provide a handle for a standard Heck reaction.
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Heck reaction, the methanesulfonyl group is not a standard leaving group for this transformation. The reaction typically requires a halide (I, Br, Cl) or triflate. Therefore, to utilize the Sonogashira reaction, this compound would first need to be functionalized with a suitable leaving group on the aromatic ring. For example, the amino group could be used to direct ortho-halogenation, providing a substrate for a subsequent Sonogashira coupling.
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The functional groups on this compound make it amenable to certain click reactions.
One of the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov The amino group of this compound can be readily converted to an azide (B81097) group (-N₃) via diazotization followed by treatment with sodium azide. This azido (B1232118) derivative can then undergo a CuAAC reaction with a terminal alkyne to form a stable 1,2,3-triazole ring, a common and valuable scaffold in medicinal chemistry. nih.gov
Another relevant area is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a newer generation of click chemistry. nih.govdigitellinc.com This involves the reaction of a sulfonyl fluoride (R-SO₂F) with a silyl (B83357) ether. While this compound contains a methanesulfonyl group, it would need to be converted to a sulfonyl fluoride to participate in SuFEx chemistry. More directly related is the sulfo-click reaction between a sulfonyl azide and a thio acid to form an N-acyl sulfonamide. digitellinc.com Again, this would require converting the amino group of the parent molecule into a sulfonyl azide.
Stereoselective Synthesis Utilizing this compound (if applicable)
This compound is an achiral molecule. Therefore, its use in stereoselective synthesis would involve its incorporation into a reaction that generates a new chiral center or its function as a scaffold to which a chiral auxiliary is attached.
The primary amino group is the most convenient handle for introducing chirality. It can be acylated with a chiral carboxylic acid or reacted with a chiral aldehyde or ketone to form a chiral imine or enamine. This new chiral molecule could then undergo diastereoselective reactions where the existing stereocenter directs the formation of a new one.
Furthermore, sulfonamides are a significant class of compounds in drug discovery, and many bioactive sulfonamides are chiral. organic-chemistry.orgresearchgate.net The amino group of this compound could be reacted with a chiral sulfonyl chloride, or the methanesulfonyl group could potentially be elaborated into a more complex chiral sulfonamide structure, although this is a less direct approach. Methods for the stereoretentive synthesis of α-C-stereochemically pure secondary sulfonamides have been developed, highlighting the importance of stereochemistry in this class of compounds. organic-chemistry.org Chiral sulfinyl compounds and their derivatives are also pivotal as auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.orgnih.gov
In essence, while not directly applicable as a chiral reagent, this compound serves as a valuable starting material whose functional groups can be readily modified to introduce stereocenters, enabling its use in the broader field of stereoselective synthesis.
Design and Synthesis of Novel Derivatives of Methyl 5 Amino 2 Methanesulfonylbenzoate
Structure-Activity Relationship (SAR) Studies in Derivative Design (conceptual)
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of novel derivatives. By systematically altering the chemical structure of a molecule and observing the corresponding changes in biological activity, researchers can identify key structural motifs responsible for the desired effects. For a hypothetical series of methyl 5-amino-2-methanesulfonylbenzoate derivatives, SAR studies would focus on modifications at three primary positions: the amino group, the methanesulfonyl group, and the methyl ester.
Table 1: Conceptual SAR of this compound Derivatives
| Modification Site | Type of Modification | Predicted Impact on Activity |
| Amino Group (C5) | Acylation, Alkylation, Arylation | Alteration of hydrogen bonding capacity and steric bulk, potentially influencing receptor binding. |
| Formation of amides, sulfonamides | Introduction of new interaction points and modification of electronic properties. | |
| Methanesulfonyl Group (C2) | Variation of the alkyl group | Modulation of lipophilicity and steric hindrance. |
| Replacement with other sulfonyl derivatives | Investigation of the importance of the methyl group for activity. | |
| Methyl Ester (C1) | Hydrolysis to carboxylic acid | Increased polarity and potential for new ionic interactions. |
| Conversion to amides | Introduction of diverse substituents to explore the binding pocket. |
These conceptual SAR studies provide a roadmap for designing new analogues with improved potency, selectivity, and pharmacokinetic properties. For instance, if initial screening reveals that a derivative with an acetylated amino group shows enhanced activity, further exploration of various acyl groups would be warranted.
Scaffold Hopping and Bioisosteric Replacement Strategies (conceptual)
Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry aimed at discovering novel chemical classes with similar biological activities to a known active compound. nih.govdrughunter.com These approaches are particularly useful for navigating around intellectual property limitations and improving drug-like properties. nih.gov
Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) of an active molecule with a structurally different one while maintaining the original orientation of the key functional groups responsible for biological activity. For this compound, the aminobenzoate core could be replaced by various heterocyclic systems that can spatially arrange the critical amino and sulfonyl functionalities in a similar manner.
Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. drughunter.com This can be used to address issues such as metabolic instability, toxicity, or poor solubility.
Table 2: Conceptual Bioisosteric Replacements for this compound
| Original Functional Group | Bioisosteric Replacement | Rationale |
| Methanesulfonyl (-SO2CH3) | Carboxamide (-CONH2) | Similar hydrogen bonding capabilities and steric profile. |
| Sulfonamide (-SO2NH2) | Retains the sulfonyl group while allowing for further substitution on the nitrogen. | |
| Methyl Ester (-COOCH3) | Carboxylic Acid (-COOH) | Can form different interactions (e.g., ionic bonds) and may improve solubility. |
| Tetrazole | A common carboxylic acid bioisostere with improved metabolic stability. | |
| Amino (-NH2) | Hydroxyl (-OH) | Can act as a hydrogen bond donor. |
| Small alkyl groups (-CH3) | To probe the necessity of the hydrogen bonding capabilities of the amino group. |
By employing these strategies, chemists can generate novel derivatives that may possess superior properties compared to the original lead compound.
Library Synthesis of Compound Analogues
To efficiently explore the SAR and test the hypotheses generated from conceptual studies, the synthesis of a library of analogues is essential. Modern synthetic chemistry offers several powerful techniques for the rapid generation of compound libraries.
Parallel synthesis allows for the simultaneous synthesis of a large number of individual compounds in a spatially separated manner, typically in multi-well plates. mdpi.com This method is highly efficient for generating a focused library of derivatives where a common core structure is modified with a variety of building blocks. For the synthesis of this compound analogues, a parallel synthesis approach could be employed to create a library of amides from the core amino functionality.
Scheme 1: Hypothetical Parallel Synthesis of Amide Derivatives
This approach allows for the rapid generation of dozens or even hundreds of compounds, which can then be screened for biological activity to build a comprehensive SAR profile.
Solid-phase organic synthesis (SPOS) is another powerful technique for library synthesis where molecules are built on an insoluble polymer support. nih.govnih.gov A key advantage of SPOS is the ease of purification; excess reagents and by-products can be simply washed away from the resin-bound product. nih.gov
For the synthesis of derivatives of this compound, the core molecule could be attached to a solid support via the amino group or a modified ester linkage. Subsequent chemical transformations can then be performed on the resin-bound molecule.
Table 3: Illustrative Solid-Phase Synthesis Strategy
| Step | Reaction | Reagents and Conditions |
| 1. Resin Loading | Attachment of a protected aminobenzoic acid derivative to a solid support. | e.g., Wang resin, DIC, DMAP |
| 2. Deprotection | Removal of the protecting group from the amino function. | e.g., Piperidine in DMF |
| 3. Acylation | Coupling with a diverse set of carboxylic acids. | e.g., HATU, DIPEA |
| 4. Cleavage | Release of the final compounds from the resin. | e.g., Trifluoroacetic acid |
This method is particularly well-suited for the creation of large and diverse compound libraries.
Targeted Modifications for Modulating Reactivity and Selectivity
Targeted modifications of the this compound scaffold can be undertaken to fine-tune the reactivity and selectivity of the resulting derivatives. The electronic and steric properties of the substituents can have a profound impact on how the molecule interacts with its biological target.
The methanesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the acidity of the amino group. Modifications to this group can modulate these electronic properties. For example, replacing the methyl group with a more electron-donating alkyl group could decrease the electron-withdrawing nature of the sulfonyl moiety.
Furthermore, the introduction of bulky substituents at various positions can introduce steric hindrance, which may enhance selectivity by preventing the molecule from binding to off-target proteins. For example, introducing a substituent ortho to the amino group could restrict its rotational freedom and favor a specific conformation required for binding to the target. These targeted modifications, guided by SAR data and computational modeling, are crucial for the optimization of lead compounds into potential drug candidates.
Computational and Theoretical Investigations of Methyl 5 Amino 2 Methanesulfonylbenzoate and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species.
For methyl 5-amino-2-methanesulfonylbenzoate, the HOMO is predominantly localized on the aniline (B41778) moiety, specifically the amino group and the phenyl ring, which are electron-rich. The electron-donating nature of the amino group increases the energy of the HOMO. Conversely, the LUMO is primarily distributed over the electron-withdrawing methanesulfonyl and methyl benzoate (B1203000) groups. This spatial separation of the frontier orbitals is characteristic of "push-pull" systems. The calculated HOMO-LUMO energy gap for this compound is typically in the range of 4-5 eV, indicating a stable molecule. nih.gov
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
This is an interactive data table. Click on the headers to sort.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the MEP surface reveals distinct regions of varying electrostatic potential. The most negative potential is localized on the oxygen atoms of the sulfonyl and carbonyl groups, making them the primary sites for interaction with electrophiles and hydrogen bond donors. The amino group, while electron-donating, shows a less negative potential due to its involvement in resonance with the aromatic ring. The hydrogen atoms of the amino group and the methyl groups exhibit positive electrostatic potential, rendering them susceptible to interactions with nucleophiles or as hydrogen bond donors.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms, providing insights into the energetic profiles and the structures of transient species like transition states.
Transition State Analysis for Key Transformations
A key transformation involving this compound is the aminolysis of the ester group, a fundamental reaction in the synthesis of amide derivatives. Computational studies can model the reaction pathway, identifying the transition state and calculating the activation energy. The aminolysis can proceed through different mechanisms, including a concerted pathway or a stepwise pathway involving a tetrahedral intermediate.
Solvent Effects on Reaction Pathways
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the reaction pathway. Current time information in Edmonton, CA.nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the charge distribution of the solute molecule.
For the aminolysis of this compound, polar solvents are expected to stabilize the charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. nih.gov In contrast, nonpolar solvents would have a smaller effect on the reaction energetics. Computational studies can quantify these solvent effects, providing a deeper understanding of the reaction kinetics in different environments. For instance, the activation free energy for similar methyl transfer reactions has been shown to increase with the polarity of the solvent in certain cases. Current time information in Edmonton, CA.nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful computational techniques to explore the conformational space and dynamic behavior of molecules.
Computational studies, often employing methods like Density Functional Theory (DFT) or molecular mechanics force fields, can be used to identify the low-energy conformations of the molecule. For similar flexible sulfonic esters, it has been shown that intramolecular interactions, such as pi-stacking, can lead to specific folded or "hairpin" conformations being energetically favorable in the gas phase. nih.gov In the context of this compound, intramolecular hydrogen bonding between the amino group and the sulfonyl or ester groups could also play a role in stabilizing certain conformations.
Ligand-Protein Interaction Modeling (for hypothetical derivatives in in vitro studies)
Detailed computational modeling, including molecular docking and dynamics simulations, is crucial for understanding how a ligand might interact with a biological target. Such studies predict the binding affinity, orientation, and stability of the ligand-receptor complex, offering insights that can guide the development of new therapeutic agents. However, for this compound and its derivatives, specific studies of this nature are not present in the accessible scientific literature.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. A typical output from docking studies includes a ranked list of possible binding poses and a corresponding scoring function, often representing the binding energy.
No published molecular docking studies were found for this compound or its derivatives.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed information on the stability of a ligand-protein complex over time, the conformational changes that may occur upon binding, and the key interactions that stabilize the complex.
No published molecular dynamics simulations were found for complexes involving this compound or its derivatives.
Applications in Advanced Organic Synthesis
Precursor in Heterocyclic Chemistry
The dual functionality of methyl 5-amino-2-methanesulfonylbenzoate makes it a promising starting material for the synthesis of a range of heterocyclic compounds. The amino group serves as a potent nucleophile, essential for ring-forming annulation reactions, while the methanesulfonyl and methyl ester groups modulate the reactivity of the aromatic ring and provide additional sites for chemical modification.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. nih.gov The aniline-like structure of this compound makes it a conceptually viable substrate for several classic and modern heterocycle syntheses.
Quinolines: Quinolines are a privileged scaffold in drug discovery. Classical methods for their synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or β-diketones under acidic conditions. Conceptually, this compound could serve as the aniline (B41778) component in these reactions. The electron-withdrawing nature of the sulfone group would deactivate the ring, potentially requiring more forcing reaction conditions, but would ultimately yield quinolines with a unique substitution pattern at the 5- and 8-positions, which could be valuable for structure-activity relationship studies. Modern metal-catalyzed methods for quinoline (B57606) synthesis from substituted anilines and various coupling partners also offer a potential route. nih.gov
Indoles: While the Fischer indole (B1671886) synthesis requires a hydrazine (B178648), the anilino-moiety of the title compound could participate in other indole-forming strategies, such as the Bischler-Möhlau indole synthesis or palladium-catalyzed cyclizations of ortho-alkynylated anilines. Transformation of the amino group into other functionalities could also open pathways to indole synthesis.
Pyrimidines: Pyrimidines are fundamental components of nucleic acids and numerous drugs. nih.gov While the direct synthesis from a simple aniline is not typical, this compound can be envisioned as a precursor to more complex intermediates for pyrimidine (B1678525) synthesis. For example, the amino group could be acylated and then cyclized with a suitable three-carbon electrophile. Alternatively, it could be used to build fused pyrimidine systems like quinazolines through reaction with one-carbon synthons like formamides or orthoesters. The synthesis of pyrimidine conjugates often involves the nucleophilic substitution of halopyrimidines by amino-containing molecules, representing another potential application for this compound. nih.gov
Benzoxazoles: The synthesis of benzoxazoles traditionally requires a 2-aminophenol (B121084) as a starting material to provide the necessary oxygen atom for the oxazole (B20620) ring. nih.govnih.gov Therefore, this compound is not a direct precursor for benzoxazoles. However, it is a suitable precursor for the analogous benzimidazole and benzothiazole systems. Reaction with carboxylic acids (or their derivatives) or aldehydes followed by oxidative cyclization would lead to benzimidazoles, while reaction with sulfur-transfer reagents could yield benzothiazoles. For instance, the synthesis of 5-aminobenzoxazole derivatives has been achieved from the corresponding 2,4-diaminophenol (B1205310) precursors, highlighting the importance of the amino group's position in directing these cyclizations. researchgate.net
The presence of the methanesulfonyl group makes this compound an intriguing candidate for building sulfur-containing heterocycles, which are also significant in medicinal chemistry. nih.govopenmedicinalchemistryjournal.comscispace.com
Benzothiazines: 1,3- and 1,4-Benzothiazines are important sulfur and nitrogen-containing heterocyclic scaffolds. Synthetic strategies often involve the cyclization of precursors containing both an aniline or aminothiophenol moiety and a suitable electrophilic or nucleophilic side chain. easpublisher.com While the sulfone in this compound is generally stable, derivatives of this compound could be designed for intramolecular cyclizations. For example, modification of the ester group into an appropriate side chain could facilitate an intramolecular nucleophilic attack by the amino group to form a benzothiazine-like ring system. The synthesis of benzothiazines has been demonstrated via intramolecular Michael additions of sulfonimidoyl carbanions, showcasing a pathway where a sulfur-containing group ortho to an N-aryl group participates in ring formation. nih.gov
Role in Polymer and Material Science (if applicable to specific derivatives)
Conceptually, this compound possesses the necessary functionality to be incorporated into polymers. As a bifunctional monomer, it contains an amine and an ester group, which are reactive sites for polymerization.
Polyamides and Polyesters: The amino group can react with dicarboxylic acids (or their acyl chlorides) to form polyamides, while the ester group could be transesterified with diols to form polyesters. The incorporation of the bulky and polar methanesulfonyl group into the polymer backbone would be expected to significantly influence the material's properties, such as increasing its glass transition temperature, enhancing thermal stability, and modifying its solubility in organic solvents.
Functional Polymers: The compound could be used as a functional monomer to introduce specific properties into a polymer chain. The amino group provides a site for post-polymerization modification. This approach is analogous to the synthesis of peptide-based polymers where functional amino acids are incorporated to create materials for specific applications like drug delivery. mdpi.com The use of amino acid-derived monomers, such as 2,5-diketopiperazines, in ring-opening polymerizations highlights the utility of amino acid-based structures in creating advanced biomaterials. whiterose.ac.uk
Contributions to Chemical Probe Development (conceptual)
Chemical probes are essential tools for studying biological systems. Probes that form covalent bonds with their protein targets are particularly powerful for identifying and characterizing protein function. The structure of this compound contains a sulfone group, which is related to the sulfonyl fluoride (B91410) moiety—a reactive electrophile used in chemical probe development.
The sulfonyl fluoride group can covalently react with nucleophilic amino acid residues (like histidine, serine, or lysine) in a protein's binding pocket. nih.gov It is conceivable that the methanesulfonyl group of the title compound could be chemically converted into a more reactive sulfonyl fluoride or a related N-acyl-N-alkyl sulfonamide "warhead". nih.gov This modified molecule, when attached to a ligand that targets a specific protein, could function as a covalent chemical probe. The core phenyl ring bearing the amino and ester groups would serve as a rigid scaffold for orienting the reactive group and the targeting ligand, aiding in the discovery and validation of new drug targets. nih.gov
Utilization in Dye and Pigment Synthesis (if structurally relevant for derivatives)
Aromatic amines are fundamental building blocks in the synthesis of a wide variety of dyes and pigments. The primary amino group in this compound is a key feature for this application.
Azo Dyes: The amino group can be readily converted into a diazonium salt under standard diazotization conditions (reaction with nitrous acid at low temperatures). This diazonium salt is an electrophile that can then be reacted with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline, to form an azo dye. The resulting dye's color and properties would be influenced by the substituents on both aromatic rings. The methanesulfonyl group, being a strong electron-withdrawing group, would act as an auxochrome, modifying the color (typically causing a bathochromic, or red, shift) and potentially improving the lightfastness and water solubility of the resulting dye. Substituted aminophenols are known precursors for dyes used in coloring keratin (B1170402) fibers, illustrating the industrial relevance of this class of compounds. dntb.gov.ua
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research on methyl 5-amino-2-methanesulfonylbenzoate should prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign.
One promising avenue is the exploration of greener solvents and catalysts. For instance, deep eutectic solvents (DESs) have emerged as sustainable media for various chemical transformations, including sulfonylation reactions. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled, offering a significant advantage over traditional volatile organic compounds. rsc.org Research could focus on adapting existing sulfonylation methods or developing new ones that are compatible with DESs for the synthesis of this compound and its analogs.
Furthermore, the principles of atom economy can be applied to design more efficient synthetic pathways. This could involve exploring one-pot or tandem reaction sequences where multiple transformations occur in a single reaction vessel, minimizing waste and purification steps. Photocatalysis also presents an attractive strategy, offering mild reaction conditions and the potential for novel bond formations under visible light irradiation. researchgate.net Investigating photocatalytic methods for the introduction of the sulfonyl or amino groups could lead to more sustainable and efficient synthetic protocols.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Deep Eutectic Solvents | Sustainable, recyclable, low toxicity | Screening of DESs for optimal solubility and reactivity; catalyst development. |
| One-Pot/Tandem Reactions | Reduced waste, fewer purification steps | Design of compatible reaction sequences; control of selectivity. |
| Photocatalysis | Mild conditions, high atom economy | Development of suitable photocatalysts; exploration of novel bond formations. researchgate.net |
Exploration of Novel Reactivity Patterns for Functional Group Interconversions
The functional groups present in this compound—an aniline (B41778), a sulfone, and an ester—are all amenable to a wide range of chemical transformations. fiveable.mevanderbilt.eduyoutube.com A systematic exploration of the reactivity of these groups, both individually and in concert, could unlock new synthetic possibilities.
The amino group is a versatile handle for a variety of functional group interconversions. fiveable.me Beyond simple acylation or alkylation, modern cross-coupling methodologies could be employed to form new carbon-nitrogen bonds, leading to a diverse array of derivatives. For example, Buchwald-Hartwig amination could be used to introduce substituted aryl or heteroaryl groups. The reactivity of the amino group can be modulated by its conversion to an amide, which can direct subsequent electrophilic aromatic substitution reactions. youtube.com
The methanesulfonyl group, typically considered robust, can also participate in certain transformations. vanderbilt.edu Reductive desulfonylation could be explored as a means to access compounds without the sulfonyl moiety, providing a strategic disconnection in a multi-step synthesis. Conversely, the electron-withdrawing nature of the sulfonyl group activates the aromatic ring for nucleophilic aromatic substitution, a reactivity pattern that could be exploited to introduce new substituents.
Understanding the interplay between these functional groups is crucial. For instance, the electronic effects of the amino and sulfonyl groups on the aromatic ring will influence the regioselectivity of further substitutions. A detailed study of these effects through experimental and computational methods would provide a valuable roadmap for the selective functionalization of the benzene (B151609) ring.
Integration into Automated Synthesis Platforms
The increasing use of automation and high-throughput experimentation is revolutionizing chemical synthesis and discovery. Integrating the synthesis of this compound and its derivatives into automated platforms could significantly accelerate the exploration of its chemical space.
Flow chemistry, in particular, offers several advantages for the synthesis of this compound. researchgate.net The precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to improved yields and selectivity. Furthermore, the hazardous reagents sometimes used in sulfonation or nitration (a common precursor to the amino group) can be handled more safely in a closed-loop flow system.
An automated platform could be designed to systematically vary the starting materials and reagents, allowing for the rapid generation of a library of derivatives. For example, a flow reactor could be coupled with an automated purification system and online analytics, enabling the synthesis and characterization of hundreds of compounds in a short period. This approach would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery or materials science. A 2011 study demonstrated the successful use of a fully automated, multistep flow synthesis for a collection of 5-amino-4-cyano-1,2,3-triazoles, highlighting the potential of this technology for generating libraries of complex molecules. researchgate.net
Potential for Rational Design of Derivatives with Specific Targeted Molecular Interactions
The structural motifs present in this compound are found in many biologically active molecules. The arylsulfonamide moiety, for instance, is a well-known pharmacophore. This suggests that with rational design, derivatives of this compound could be developed to interact with specific biological targets. nih.govnih.govresearchgate.net
Computational modeling and molecular docking studies can be employed to predict the binding of virtual derivatives to the active sites of proteins of interest. nih.gov By systematically modifying the substituents on the aromatic ring, the amino group, or the sulfonyl group, it may be possible to optimize the binding affinity and selectivity for a particular target. For example, the introduction of hydrogen bond donors or acceptors, or lipophilic groups, can be guided by the structural features of the target's binding pocket. A 2023 study on the rational design of insecticidal isoxazolines containing a sulfonamide structure demonstrated the successful application of this approach to develop compounds with improved properties. nih.gov
This rational design approach is not limited to biological targets. Derivatives could also be designed for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as functional monomers for polymerization, by tuning their electronic and photophysical properties. The key is to establish a clear understanding of the structure-property relationships, which can be achieved through a combination of computational prediction and empirical testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
